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Compound of Interest

Compound Name: Quinoline-4-carbothioamide

Cat. No.: B1312264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for Quinoline-4-carbothioamide (CAS 74585-98-1) is

not extensively available in public literature. This document provides a comprehensive safety

and toxicity profile based on data for the parent quinoline scaffold and structurally related

quinoline derivatives, including carboxamides. The information herein is intended to guide risk

assessment and inform the design of necessary toxicological studies.

Executive Summary
Quinoline-4-carbothioamide belongs to the quinoline class of heterocyclic aromatic

compounds, a scaffold present in numerous pharmacologically active agents. While this

specific molecule is primarily a research chemical and synthetic intermediate, the broader

quinoline class is associated with notable toxicological concerns, including genotoxicity and

carcinogenicity, primarily linked to metabolic activation. In vitro studies on various quinoline

derivatives demonstrate a wide range of cytotoxic activities, often mediated by the induction of

apoptosis through mitochondrial pathways. This guide summarizes the available quantitative

data, outlines common experimental protocols for safety assessment, and presents key

toxicological pathways to provide a foundational understanding of the potential hazards

associated with Quinoline-4-carbothioamide.
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Property Value Source

CAS Number 74585-98-1 [1][2]

Molecular Formula C₁₀H₈N₂S [2][3]

Molecular Weight 188.25 g/mol [2][3]

Appearance Light yellow to yellow solid [1][3]

Purity ≥ 95% (HPLC) [3]

Synonyms 4-Quinolinethiocarboxamide [3]

In Vitro Toxicity Profile
While specific data for Quinoline-4-carbothioamide is lacking, studies on related 4-substituted

quinoline derivatives provide insight into potential cytotoxic mechanisms. The primary

mechanism of cytotoxicity for many quinoline derivatives is the induction of apoptosis.[4]

Key Findings for Related Quinoline Derivatives:

Mechanism of Action: Several 4-substituted quinoline derivatives have been shown to induce

caspase-dependent apoptosis. This process is often associated with the dissipation of the

mitochondrial transmembrane potential and the generation of reactive oxygen species

(ROS).[4]

Mitochondrial Permeabilization: In isolated mitochondria, some derivatives promote

permeabilization, a key step in the intrinsic apoptotic pathway.[4]

Cell Line Specificity: The cytotoxic effects of quinoline derivatives can vary significantly

between different cell lines. For example, certain aminated quinolinequinones show selective

cytotoxicity against prostate cancer cells (DU-145) over non-cancerous endothelial cells

(HUVEC).[5] Other derivatives have shown higher cytotoxicity in breast cancer cells (MCF-7,

MDA-MB-231) compared to normal cells (184A1).[6]

Quantitative Cytotoxicity Data (Representative Quinoline
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Compound
Class

Cell Line Assay Endpoint
Result
(IC₅₀)

Reference

4-

Oxoquinoline-

3-

carboxamide

(16b)

AGS (Gastric

Cancer)
MTT Cell Viability 1.92 µM [7]

4-

Oxoquinoline-

3-

carboxamide

(17b)

AGS (Gastric

Cancer)
MTT Cell Viability 5.18 µM [7]

4-

Oxoquinoline-

3-

carboxamide

(16b)

Normal

Fibroblasts
MTT Cell Viability > 20 µM [7]

Aminated

Quinolinequin

ones (AQQ6)

DU-145

(Prostate

Cancer)

MTT Cell Viability ~5 µM [5]

7-methyl-8-

nitro-

quinoline (C)

Caco-2

(Colorectal

Carcinoma)

MTT Cell Viability

More

cytotoxic than

parent

methyl-

quinoline

[8]

In Vivo Toxicity Profile
Direct in vivo toxicity studies for Quinoline-4-carbothioamide have not been identified.

However, extensive data on the parent compound, quinoline, provides a basis for potential

toxicological concerns.

Acute Toxicity (Parent Compound: Quinoline)
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Species Route Endpoint Value Reference

Rat (Wistar) Oral LD₅₀ 262 mg/kg bw [9]

Rat (unspecified) Oral LD₅₀ 331 mg/kg bw [9]

Rat (Sherman) Oral LD₅₀ 460 mg/kg bw [9]

Rabbit Dermal LD₅₀ 1978 mg/kg bw [9]

Carcinogenicity and Genotoxicity (Parent Compound:
Quinoline)
The primary toxicological concern for quinoline is its carcinogenicity, specifically its ability to

induce hepatic hemangioendotheliomas in rats.[10] This effect is linked to its genotoxic

potential, which requires metabolic activation by CYP450 enzymes to an active metabolite,

believed to be an epoxide.[11]

Genotoxicity: Quinoline has produced positive results in several in vitro and in vivo

genotoxicity assays.[9] However, it did not induce chromosome aberrations or sister

chromatid exchanges in mouse marrow cells in one study.[12] In contrast, 4-nitroquinoline-1-

oxide, a well-studied derivative, is a potent inducer of both.[12][13]

Regulatory Classification: Quinoline is classified by Safe Work Australia as a Category 2

Carcinogenic substance ("May cause cancer") and a Category 3 Mutagenic substance

("Possible risk of irreversible effects").[9]

Experimental Protocols and Methodologies
Detailed protocols for assessing the toxicity of a novel quinoline derivative would typically

involve a tiered approach, from in vitro screening to in vivo studies.

In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for evaluating the effect of a compound on cell

viability.
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Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-

well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for

attachment.

Compound Preparation: Prepare a stock solution of Quinoline-4-carbothioamide in a

suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve

the desired final concentrations.

Treatment: Remove the old medium from the cells and add the medium containing the

various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and

untreated controls.

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified 5% CO₂ atmosphere.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial

reductases will convert the yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well using a microplate reader at a

wavelength of approximately 570 nm.

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the

results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: SOS Chromotest
The SOS Chromotest is a bacterial colorimetric assay used to detect DNA-damaging agents.

Bacterial Strain: Utilize a genetically engineered Escherichia coli PQ37 strain, which has a

fusion of the sfiA gene (an SOS gene) with the lacZ gene (encoding β-galactosidase).

Compound Exposure: Expose the bacterial culture to a range of concentrations of the test

compound with and without metabolic activation (S9 mix).
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Incubation: Incubate the cultures for a few hours to allow for DNA damage and induction of

the SOS response.

Enzyme Assay: Measure the activity of β-galactosidase and alkaline phosphatase (for

toxicity assessment).

Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in

treated versus untreated cells. A significant, dose-dependent increase in the IF indicates a

genotoxic effect.[13]

Visualized Workflows and Pathways
In Vitro Cytotoxicity Screening Workflow
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Caption: General workflow for assessing in vitro cytotoxicity.
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Generalized Apoptotic Pathway for Quinoline
Derivatives
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Caption: Quinoline-induced intrinsic apoptosis pathway.
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Logic Diagram for Toxicity Assessment
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Caption: Tiered approach for toxicological evaluation.

Conclusion and Recommendations
There is a critical lack of specific safety and toxicity data for Quinoline-4-carbothioamide.

Based on the profile of the parent quinoline scaffold, researchers must handle this compound

with caution, assuming potential for acute oral toxicity, genotoxicity, and carcinogenicity upon

metabolic activation.

It is strongly recommended that any research program involving Quinoline-4-carbothioamide,

particularly for applications that may lead to human exposure, should include a comprehensive

toxicological evaluation. This should begin with a battery of in vitro tests to assess cytotoxicity

against relevant cell lines (e.g., hepatic cells) and to screen for genotoxic potential. Positive

findings in these assays would warrant further in vivo studies to determine acute toxicity and to

characterize target organ toxicity after repeated exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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